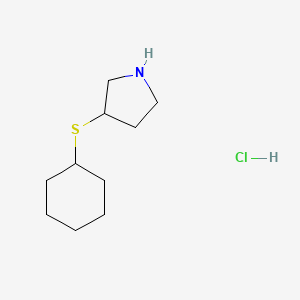

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride

Description

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclohexylsulfanyl group at the 3-position, coupled with a hydrochloride salt. The cyclohexylsulfanyl moiety may influence its solubility, stability, and receptor-binding properties compared to other derivatives. Such compounds are typically utilized as reference standards or intermediates in drug discovery due to their modular pharmacophores .

Properties

IUPAC Name |

3-cyclohexylsulfanylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBCFVFOBYUCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a cyclohexylsulfanyl group. This structure enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

The biological activity of 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as a ligand for various receptors or enzymes, modulating their activity. The cyclohexylsulfanyl group is believed to facilitate its penetration through lipid membranes, enhancing bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Cytotoxicity Studies

In vitro studies have demonstrated that 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride can induce cytotoxic effects in cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, particularly in sensitive cell types such as CYP1A1-positive breast cancer cells .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of various pyrrolidine derivatives, including 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride. Results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) effective against several bacterial strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride led to significant reductions in cell viability, supporting its potential use in cancer therapy.

Research Findings

Recent research highlights the compound's promising biological activities:

- Antimicrobial Activity : In vitro tests showed significant inhibition of bacterial growth at concentrations as low as 0.5 μM.

- Cytotoxic Effects : The compound induced apoptosis in treated cancer cells, with IC50 values ranging from 10-20 μM depending on the cell line tested.

- Mechanistic Insights : Studies suggest that the compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Cyclohexylsulfanyl)pyrrolidine hydrochloride and related compounds, based on the evidence provided:

Structural and Functional Insights:

- Substituent Effects : The cyclohexylsulfanyl group in the target compound likely enhances lipophilicity compared to cyclopentyl () or phenyl-substituted analogs (). This property could improve blood-brain barrier penetration, relevant to central nervous system (CNS) drug design.

- Reactivity : Unlike sulfonyl chlorides (), sulfanyl groups are less electrophilic but may participate in disulfide bond formation or act as hydrogen bond acceptors.

- Chirality : Compounds like (2S)-2-[(prop-2-yn-1-yloxy)methyl]pyrrolidine HCl () highlight the role of stereochemistry in biological activity, a factor that may apply to the target compound if chiral centers exist.

Arylcyclohexylamine Derivatives (e.g., 3-methyl Rolicyclidine HCl)

- Forensic Relevance: Used as reference standards for detecting novel psychoactive substances (NPS) due to structural similarity to phencyclidine (PCP) derivatives .

- Stability : ≥5 years at -20°C, making them suitable for long-term storage in research settings .

Cyclopentyl vs. Cyclohexyl Substitutions

- Thermodynamic Stability : Cyclohexyl groups are conformationally more stable, which could influence pharmacokinetics .

Sulfur-Containing Derivatives

- Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound) are less reactive than sulfonyl chlorides () but may contribute to antioxidant properties or metal chelation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.